molecular formula C11H17IN4 B12636234 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole CAS No. 919097-89-5

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole

Cat. No.: B12636234
CAS No.: 919097-89-5
M. Wt: 332.18 g/mol
InChI Key: CQMOKDREEAAVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole is a synthetic organic compound that features a unique combination of a decahydronaphthalene ring and a tetrazole ring substituted with an iodine atom

Preparation Methods

The synthesis of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of decahydronaphthalene derivatives, followed by the introduction of the tetrazole ring and subsequent iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. .

Scientific Research Applications

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation .

Comparison with Similar Compounds

1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole can be compared with other similar compounds, such as:

Properties

CAS No.

919097-89-5

Molecular Formula

C11H17IN4

Molecular Weight

332.18 g/mol

IUPAC Name

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole

InChI

InChI=1S/C11H17IN4/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2

InChI Key

CQMOKDREEAAVLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2N3C(=NN=N3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.